molecular formula C26H29N3O5 B10981836 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B10981836
M. Wt: 463.5 g/mol
InChI Key: BZKPPTKFVIJRFA-UHFFFAOYSA-N
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Description

3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and an indole moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenylacetic acid derivative. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate indole derivatives and palladium catalysts.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzazepine core and the indole-containing side chain. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound could be investigated for its pharmacological properties. Its benzazepine core is a common motif in many bioactive molecules, suggesting potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The methoxy and indole groups may enhance binding affinity and specificity to certain molecular targets, influencing pathways involved in cellular signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanamide: Similar in having a bicyclic core and an amide linkage.

    3-(2-Methoxyphenyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide: Shares methoxy groups and an amide bond but differs in the core structure.

Uniqueness

The uniqueness of 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide lies in its combination of a benzazepine core with an indole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C26H29N3O5/c1-32-22-6-4-5-21-20(22)8-12-28(21)14-10-27-25(30)9-13-29-11-7-18-15-23(33-2)24(34-3)16-19(18)17-26(29)31/h4-8,11-12,15-16H,9-10,13-14,17H2,1-3H3,(H,27,30)

InChI Key

BZKPPTKFVIJRFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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